Allylcyclohexylamine
Description
Contextual Significance within Organic Synthesis
The significance of allylcyclohexylamine in organic synthesis stems from the reactivity of its constituent functional groups. The allylic amine motif is a crucial component in many biologically active molecules and serves as a key building block for more complex structures. The development of efficient methods for the synthesis of allylic amines is an active area of research, highlighting the importance of compounds like this compound.
The synthesis of cyclohexylamine (B46788) derivatives, in general, is of considerable interest due to their presence in various pharmaceuticals and agrochemicals. For instance, cyclohexylamine derivatives are precursors to vulcanization accelerators and have applications as corrosion inhibitors researchgate.net. Research has demonstrated the synthesis of various cyclohexylamine derivatives as building blocks for discovery chemistry programs, underscoring the foundational role of this chemical class researchgate.net.
Role as a Versatile Synthetic Intermediate
This compound's utility as a synthetic intermediate is attributed to the orthogonal reactivity of its amine and alkene functionalities. This allows for selective transformations at either site, providing a strategic advantage in multistep syntheses.
The secondary amine functionality allows for a variety of reactions, including N-alkylation and N-acylation, to introduce further complexity to the molecule. For example, secondary amines can react with acid chlorides to form amides, a fundamental transformation in organic synthesis.
The allyl group, with its carbon-carbon double bond, is amenable to a wide array of addition and cycloaddition reactions. It can participate in reactions such as hydroformylation, epoxidation, and dihydroxylation, leading to the formation of a diverse range of functionalized products. The double bond also opens up possibilities for metathesis reactions, enabling the construction of more elaborate molecular architectures.
Research into the synthesis of fused heterocyclic compounds has utilized cyclohexylamine derivatives. For example, novel fused heterocycles have been synthesized from 2-cyano-N-cyclohexyl-3-acrylamide derivatives, demonstrating the role of the cyclohexylamine moiety in constructing complex ring systems. While not directly involving this compound, these studies showcase the synthetic potential of the cyclohexylamine scaffold in creating compounds with potential biological activity.
Furthermore, the presence of both the amine and the allyl group allows for intramolecular reactions, leading to the formation of nitrogen-containing heterocyclic compounds. The strategic placement of these two functional groups makes this compound a promising candidate for cascade reactions, where multiple bonds are formed in a single synthetic operation.
While specific, detailed research findings on the direct use of this compound as a synthetic intermediate in the academic literature are not extensively documented in readily available sources, its potential is evident from the well-established reactivity of its functional groups. The principles of organic synthesis suggest its utility in creating a variety of more complex molecules, and it is listed as a building block by major chemical suppliers, indicating its use in synthetic chemistry sigmaaldrich.com.
Reductive Amination Approaches
Reductive amination stands as a cornerstone for the synthesis of this compound, involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent. This process can be achieved through various protocols, including catalyzed, catalyst-free, and enzymatic methods.
Synthesis via Reductive Amination of Cyclohexanone (B45756) with Allylamine (B125299)
The reaction begins with the nucleophilic attack of the nitrogen atom of allylamine on the carbonyl carbon of cyclohexanone. youtube.com This is followed by a series of proton transfer steps to form a hemiaminal intermediate. nih.gov Subsequent dehydration of the hemiaminal leads to the formation of a crucial iminium ion intermediate. youtube.comyoutube.com The final step involves the reduction of this iminium ion by a hydride source to yield the stable secondary amine, N-allylcyclohexylamine. youtube.com
Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. youtube.comyoutube.com Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the starting ketone. youtube.com The reaction is often carried out in a one-pot procedure, where the ketone, amine, and reducing agent are all combined. youtube.com
The general reaction is as follows: Cyclohexanone + Allylamine + Reducing Agent → N-Allylcyclohexylamine
While specific yields for the reaction with allylamine are not extensively reported in the provided results, analogous reductive aminations of cyclohexanone with other primary amines, such as benzylamine, have been shown to proceed with good yields, suggesting the feasibility of this route for N-allylcyclohexylamine. researchgate.netresearchgate.net
Catalyst-Free Reductive Alkylation Protocols
While many reductive amination procedures utilize a catalyst, there is growing interest in developing catalyst-free methods to enhance the sustainability and cost-effectiveness of chemical syntheses. In a related context, the catalyst-free amidation of aldehydes with amines has been successfully demonstrated under mild conditions. rsc.org This one-pot procedure allows for the efficient conversion of both aliphatic and aromatic aldehydes with primary or secondary amines into their corresponding amides in either aqueous or organic media. rsc.org Although this specific protocol leads to amides rather than amines, it highlights the potential for developing catalyst-free carbon-nitrogen bond-forming reactions. The direct catalyst-free reductive alkylation for synthesizing this compound would likely depend on the intrinsic reactivity of the starting materials and the careful control of reaction conditions to promote the desired transformation without the aid of a catalyst.
Enzymatic Biocatalytic Syntheses of N-Allylcyclohexylamine
Biocatalysis has emerged as a powerful and green alternative for the synthesis of amines. nih.gov Enzymes, particularly reductive aminases (RedAms), have shown great promise in catalyzing the reductive amination of ketones to produce secondary and tertiary amines with high selectivity. worktribe.comrsc.org The synthesis of N-allylcyclohexylamine can be achieved by reacting cyclohexanone with allylamine in the presence of a suitable reductive aminase. worktribe.com
These enzymatic reactions are often performed in aqueous buffer systems and can be conducted using either isolated enzymes or whole-cell biocatalysts. nih.gov A key advantage of using enzymes is their high stereoselectivity, which is crucial for the synthesis of chiral amines. rsc.org For the production of N-allylcyclohexylamine, a reductive aminase from Ajellomyces dermatitidis (AdRedAm) has demonstrated utility. worktribe.com To drive the reaction to completion, a cofactor regeneration system is typically employed, often using a glucose dehydrogenase (GDH) to recycle the NADPH cofactor. worktribe.com
A study demonstrated the successful synthesis of an N-allyl amine from an aldehyde using an immobilized AdRedAm and a GDH from Bacillus megaterium in a continuous flow system, achieving full conversion. worktribe.com This highlights the potential for efficient and sustainable enzymatic production of N-allylcyclohexylamine.
| Enzyme System | Substrates | Product | Conversion |
| AdRedAm / BsGDH | Hydrocinnamaldehyde, Allylamine | N-allyl-3-phenylpropan-1-amine | >95% |
Alkylation Reactions Utilizing Halohydrocarbons
The synthesis of this compound can also be achieved through the N-alkylation of cyclohexylamine with an allyl halide, such as allyl chloride or allyl bromide. This method involves the direct formation of a carbon-nitrogen bond through a nucleophilic substitution reaction.
A relevant synthetic approach is the Delepine reaction, which is a method for preparing primary amines from alkyl halides via a hexamethylenetetramine salt, followed by hydrolysis. While this is typically for primary amines, the principle of using a haloalkane as an alkylating agent is central.
More directly, the reaction of allyl chloride with ammonia (B1221849) in ethanol (B145695) has been shown to produce allylamine with high selectivity and yield. researchgate.net Similarly, reacting allyl bromide with the phenol (B47542) group of 2-allyl-4-bromo-6-nitrophenol in the presence of potassium carbonate is a standard alkylation procedure. mdpi.com Following this logic, N-allylcyclohexylamine can be synthesized by reacting cyclohexylamine with an allyl halide. The lone pair of electrons on the nitrogen atom of cyclohexylamine acts as a nucleophile, attacking the electrophilic carbon of the allyl halide and displacing the halide to form the desired product.
Synthesis of Protected this compound Intermediates
In multi-step organic syntheses, it is often necessary to protect reactive functional groups to prevent unwanted side reactions. The amino group of this compound can be protected using various protecting groups, with the tert-butoxycarbonyl (Boc) group being one of the most common. organic-chemistry.orgnih.govresearchgate.net
The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base or under catalyst-free conditions. organic-chemistry.orgresearchgate.net Several methods for the N-Boc protection of amines have been developed, including the use of yttria-zirconia based Lewis acid catalysts, which can efficiently catalyze the reaction for a wide range of amines. semanticscholar.org
A particularly efficient method for synthesizing N-Boc protected secondary amines is a one-pot tandem direct reductive amination followed by N-Boc protection. nih.gov This procedure involves reacting an aldehyde with a primary amine in the presence of both a reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB), and Boc₂O. nih.gov This approach is highly selective and provides excellent yields of the N-Boc protected secondary amine, avoiding common side reactions like overalkylation. nih.gov
For the synthesis of N-Boc-allylcyclohexylamine, cyclohexanone would be reacted with allylamine in the presence of STAB and Boc₂O.
| Reagents | Product | Yield |
| Aldehyde, Primary Amine, (Boc)₂O, STAB | N-Boc protected secondary amine | High |
| Amine, (Boc)₂O, Yttria-zirconia catalyst | N-Boc protected amine | Excellent |
Derivatization Strategies for Advanced Organic Scaffolds
This compound can serve as a versatile building block for the synthesis of more complex molecules and advanced organic scaffolds. The primary amino group can be derivatized to introduce new functionalities and build molecular complexity.
One common derivatization strategy is the reaction of the amine with a labeling reagent for analytical purposes or to alter its chemical properties. For instance, cyclohexylamine can be derivatized with 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent) to form an N-alkyl-2,4-dinitroaniline derivative. researchgate.net These derivatives are often intensely colored or UV-active, facilitating their detection and quantification by techniques like thin-layer chromatography (TLC). researchgate.net
Furthermore, the amine functionality can be used in various coupling reactions to create larger molecules. Precolumn derivatization with reagents like o-phthalaldehyde (B127526) (OPA) for primary amines or 9-fluorenylmethyl chloroformate (FMOC) for secondary amines is a common technique in HPLC analysis to enhance detection sensitivity. thermofisher.com Another derivatization agent used for the analysis of amines by liquid chromatography-mass spectrometry (LC-MS) is 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ-Tag). scispace.com These derivatization methods highlight the reactivity of the amine group and its potential as a handle for further chemical modifications in the construction of advanced organic scaffolds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-prop-2-enylcyclohexanamine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-8-10-9-6-4-3-5-7-9/h2,9-10H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGBZKZDUMBTIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90216476 | |
| Record name | N-Allylcyclohexylamine | |
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Molecular Weight |
139.24 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
6628-00-8 | |
| Record name | N-2-Propen-1-ylcyclohexanamine | |
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| Record name | N-Allylcyclohexylamine | |
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| Record name | Allylcyclohexylamine | |
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| Record name | N-Allylcyclohexylamine | |
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| Record name | N-allylcyclohexylamine | |
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| Record name | N-ALLYLCYCLOHEXYLAMINE | |
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Synthetic Methodologies and Strategies for Allylcyclohexylamine and Its Derivatives
Aminocyclization Reactions for Decahydroquinoline (B1201275) Synthesis
The construction of the decahydroquinoline scaffold, a core structure in various alkaloids and pharmacologically active compounds, can be achieved through the intramolecular aminocyclization of allylcyclohexylamine derivatives. This strategy relies on the cyclization of a nitrogen nucleophile onto an alkene, facilitated by an electrophilic promoter.
A significant advancement in the synthesis of decahydroquinolines involves the use of N-Iodosuccinimide (NIS) as a promoter for the aminocyclization of 2-allylcyclohexylamines. acs.org This method provides a direct route to functionalized decahydroquinoline systems. The starting 2-allylcyclohexylamines can be prepared from the corresponding cyclohexanone (B45756) through a three-step sequence involving imine formation, α-allylation, and subsequent reduction. acs.org
The core of this synthetic strategy is the iodoaminocyclization of the 2-allylcyclohexylamine derivatives. For instance, treatment of cis-2-allylcyclohexylamines with NIS in the presence of a base such as potassium carbonate leads to the formation of decahydroquinolines. The reaction proceeds via an initial iodonium (B1229267) ion formation on the allyl group, which is then attacked by the intramolecular amine nucleophile. This cyclization can exhibit diastereoselectivity, influenced by the stereochemistry of the starting material. acs.org
For example, the iodoaminocyclization of cis-2-allyl-N-benzylcyclohexylamine results in a mixture of decahydroquinoline diastereomers. The stereochemical outcome can be influenced by the substituents on the cyclohexane (B81311) ring. In the case of trans-2-allylcyclohexylamine derivatives, the iodoaminocyclization with NIS proceeds with high regio- and diastereoselectivity, installing an equatorial iodine atom at the C(3) position of the resulting decahydroquinoline. acs.org These iodinated intermediates can be further converted into the corresponding alcohols with good yields. acs.org
A notable aspect of this methodology is the potential for thermodynamic control over the product distribution. The initially formed kinetic products can, under certain conditions (e.g., treatment with alumina), rearrange to a more stable thermodynamic product. This was observed in the cyclization of a 2-allyl-2-methylcyclohexylamine derivative, where the major product changed upon treatment with Al2O3. acs.org This NIS-promoted aminocyclization represents the first reported N → π-cyclization for the synthesis of decahydroquinolines. acs.org
Iodoaminocyclization of 2-Allylcyclohexylamine Derivatives
| Starting Material | Reagent | Base | Solvent | Product(s) | Observations |
| cis-2-Allyl-N-benzylcyclohexylamine | NIS | K2CO3 | CH2Cl2 | Mixture of decahydroquinolines | --- |
| trans-2-Allyl-N-benzylcyclohexylamine | NIS | --- | --- | Single regio- and diastereomer | C(3) equatorial iodine |
| cis-2-Allyl-2-methyl-N-benzylcyclohexylamine | NIS | --- | --- | Mixture of decahydroquinolines | Product ratio changes with Al2O3 treatment |
Reaction Pathways and Mechanistic Investigations of Allylcyclohexylamine
Functionalization of Siloxane Polymers with Allylcyclohexylamine
This compound has been used to functionalize siloxane polymers containing Si-H groups. researchgate.netgoogleapis.com For instance, the reaction of poly(methylhydrosiloxane) (B7799882) (PHMS) with N-allylcyclohexylamine in the presence of a platinum catalyst like H₂PtCl₆ has been reported. researchgate.net This functionalization allows for the incorporation of cyclohexylamine (B46788) groups onto the polymer backbone. researchgate.net Studies have shown that the hydrosilylation of N-allylcyclohexylamine with PHMS can lead to both β and α addition products. researchgate.net
Mechanism of Hydrosilylation in the Presence of Pt⁰ Complexes
The hydrosilylation reaction catalyzed by platinum complexes, including Pt⁰ complexes like Karstedt's catalyst, generally follows the Chalk-Harrod mechanism. mdpi.comlibretexts.orgnih.govwikipedia.orgosti.gov This mechanism involves several steps:
Oxidative addition of the hydrosilane (Si-H bond) to the platinum center. mdpi.comlibretexts.orgwikipedia.orgosti.gov
Coordination of the alkene (allyl group of this compound) to the platinum center. mdpi.comlibretexts.orgosti.gov
Migratory insertion of the coordinated alkene into the Pt-H bond. mdpi.comlibretexts.orgosti.gov
Reductive elimination of the hydrosilylation product, forming the Si-C bond and regenerating the catalyst. mdpi.comlibretexts.orgosti.gov
While the Chalk-Harrod mechanism is prevalent, variations exist, and side reactions yielding unfavorable by-products are possible. nih.govwikipedia.org The activity of platinum catalysts in hydrosilylation can be influenced by factors such as the catalyst's coordination site and the support material in heterogeneous catalysis. osti.gov
Transition Metal-Mediated Transformations
Transition metal complexes can facilitate various reactions involving this compound, including bond activation and complex formation.
Formation of Monoazabutadiene Titanium Complexes
Secondary allylamines, including N-allylcyclohexylamine, react with bis(η⁵:η¹-pentafulvene)titanium complexes to form 1-azabutadiene complexes. acs.orgresearchgate.netresearchgate.netresearchgate.net Specifically, bis(η⁵:η¹-adamantylidenepentafulvene)titanium (1a) reacts with N-allylcyclohexylamine (Ae) to yield 1-azabutadiene complexes with high yields. acs.orgresearchgate.netresearchgate.net These represent the first examples of complexes featuring the CH₂-terminated monoazadiene structure RN═CHCH═CH₂. acs.orgresearchgate.netresearchgate.net
N–H and C–H Bond Activation Reactions with Titanium Complexes
Reactions between secondary allylamines, such as N-allylcyclohexylamine, and bis(η⁵:η¹-pentafulvene)titanium complexes involve the activation of N–H and C–H bonds under ambient conditions. acs.orgresearchgate.netresearchgate.netresearchgate.net This activation is a key step in the formation of the observed monoazabutadiene titanium complexes. acs.orgresearchgate.netresearchgate.net The specific bis(η⁵:η¹-adamantylidenepentafulvene)titanium (1a) has been shown to react with N-allylcyclohexylamine (Ae), leading to these activation processes and subsequent complex formation. acs.orgresearchgate.netresearchgate.net
Catalytic Hydrogenation of this compound with Heterogeneous Catalysts (e.g., Ru-Montmorillonite Clay)
This compound can undergo catalytic hydrogenation using heterogeneous catalysts. researchgate.netpsu.edu Ruthenium nanoparticle-intercalated montmorillonite (B579905) clay (Ru-MMT) has been demonstrated as an effective catalyst for the solvent-free hydrogenation of alkenes, including N-allylcyclohexylamine. researchgate.netpsu.edursc.org This catalytic system successfully reduces the alkene moiety of this compound. researchgate.netpsu.edu In the presence of Ru-MMT, the reduction of N-allylcyclohexylamine was easily accomplished, yielding the desired saturated product in quantitative yields. researchgate.netpsu.edu This highlights the utility of Ru-MMT as a heterogeneous catalyst for the hydrogenation of functionalized alkenes like this compound. researchgate.netpsu.edursc.org
Detailed findings from a study on Ru-MMT catalyzed hydrogenation include the quantitative yield obtained for N-allylcyclohexylamine. researchgate.netpsu.edu
Table 1: Catalytic Hydrogenation of N-Allylcyclohexylamine with Ru-MMT
| Substrate | Catalyst | Conditions | Product | Yield (%) |
| N-Allylcyclohexylamine | Ru-MMT | Solvent-free | Cyclohexylpropylamine | >99 researchgate.netpsu.edu |
Note: Yield reported as quantitative in the source, represented here as >99% for clarity in a data table.
Electrophilic Cyclizations and Stereochemical Control
Electrophilic cyclization reactions involving this compound derivatives have been explored, particularly in the synthesis of cyclic structures. Bishomoallylic secondary amines containing the 2-allyl-N-benzylcyclohexylamine unit have been shown to undergo cyclization through 6-endo processes when treated with N-iodosuccinimide (NIS). researchgate.net These reactions can lead to the formation of decahydroquinolines. researchgate.net The stereochemical outcome of such cyclizations can be influenced by the reaction conditions and the structure of the substrate. Studies on related systems, such as carbohydrate-derived δ-aminoalkenes, have investigated iodocyclizations and aminomercurations, demonstrating varying degrees of stereochemical control depending on the electrophile and conditions used. researchgate.net While direct data tables specifically for the stereochemical control in electrophilic cyclization of this compound itself were not extensively detailed in the provided snippets, the general principle of electrophilic cyclization leading to cyclic amine structures and the investigation of stereochemistry in related allyl-containing amines are relevant to this section. researchgate.netub.edu
Advanced Analytical and Spectroscopic Characterization of Allylcyclohexylamine and Its Derivatives
Chromatographic Separation and Purity Assessment
Chromatographic methods are essential for separating Allylcyclohexylamine from reaction mixtures and impurities, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of organic compounds like N-Allylcyclohexylamine. Reverse phase (RP) HPLC methods with simple conditions have been developed for its analysis. A typical mobile phase might consist of a mixture of acetonitrile, water, and phosphoric acid. For applications requiring Mass Spectrometry (MS) detection, phosphoric acid is commonly replaced with formic acid to ensure compatibility. Smaller particle size columns (e.g., 3 µm) can be employed for faster Ultra-Performance Liquid Chromatography (UPLC) applications. These liquid chromatography methods are scalable and can be utilized for isolating impurities in preparative separations. sielc.com They are also suitable for pharmacokinetics studies. sielc.com
Specific HPLC column types, such as Newcrom R1, a special reverse-phase column with low silanol (B1196071) activity, have been used for the separation of N-Allylcyclohexylamine. sielc.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the separation, identification, and quantification of volatile and semi-volatile organic compounds. GC-MS is applicable for the analysis of this compound. nih.gov The technique separates components of a mixture based on their boiling points and interaction with the stationary phase in the GC column, followed by fragmentation and detection in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison with spectral libraries like the NIST database. nih.gov
GC-MS analysis has been used to follow the course of reactions involving this compound derivatives, such as the hydrosilylation of nitrogen-containing alkene derivatives with siloxanes. researchgate.net
Spectroscopic Structure Elucidation
Spectroscopic methods provide detailed information about the molecular structure of this compound and its derivatives by examining their interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si, ¹⁹⁵Pt)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the elucidation of molecular structures. ¹H and ¹³C NMR are routinely used to identify the types and connectivity of hydrogen and carbon atoms within a molecule. nih.govhmdb.caceitec.cz
¹H NMR spectra provide information on the different proton environments, their chemical shifts, multiplicities, and coupling constants, which are invaluable for determining the structure of this compound. nih.gov Similarly, ¹³C NMR spectroscopy provides insights into the carbon skeleton, with distinct signals for each unique carbon atom based on its chemical environment. nih.govceitec.cz
For derivatives of this compound, particularly those involving silicon or platinum, other NMR active nuclei such as ²⁹Si and ¹⁹⁵Pt become relevant.
²⁹Si NMR spectroscopy is a useful technique for characterizing organosilicon compounds, including siloxane polymers functionalized with groups like this compound. researchgate.netresearchgate.netdntb.gov.uamagritek.comresearchgate.net ²⁹Si is an NMR-active nucleus with a natural abundance of 4.7% and a spin of 1/2. magritek.com While its receptivity is lower than ¹H, it provides valuable information about the silicon environment and the degree of functionalization in siloxane derivatives. magritek.comresearchgate.net Studies on this compound functionalized siloxane polymers have utilized ²⁹Si NMR to confirm the incorporation of the this compound moiety via hydrosilylation reactions and to assess the completeness of the reaction. researchgate.netdntb.gov.ua ²⁹Si NMR chemical shifts are sensitive to the substituents attached to the silicon atom and the structure of the siloxane backbone. researchgate.netresearchgate.net
¹⁹⁵Pt NMR spectroscopy is a powerful tool for studying platinum-containing complexes, including those where this compound might act as a ligand. researchgate.netrsc.orgnorthwestern.eduhuji.ac.ilchemrxiv.org ¹⁹⁵Pt is a spin-½ nucleus with a natural abundance of 33.832%. northwestern.eduhuji.ac.il ¹⁹⁵Pt NMR spectra can provide information about the oxidation state of platinum, the nature of the ligands coordinated to the platinum center, and the symmetry of the complex. northwestern.eduhuji.ac.ilchemrxiv.org The chemical shift range for ¹⁹⁵Pt is very wide, spanning approximately 15000 ppm, which allows for the resolution of subtle differences in the coordination environment. northwestern.eduhuji.ac.il Coupling constants between ¹⁹⁵Pt and other NMR-active nuclei like ¹H, ¹³C, and ³¹P can also provide valuable structural information. northwestern.eduhuji.ac.il While direct studies of this compound as a ligand in platinum complexes using ¹⁹⁵Pt NMR were not explicitly found in the search results, the technique is well-established for characterizing platinum complexes with amine ligands. researchgate.netrsc.orgnorthwestern.eduhuji.ac.ilchemrxiv.org
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify functional groups present in a molecule based on their characteristic vibrational frequencies. nih.govrsc.orglibretexts.org FTIR spectroscopy is a common technique for obtaining IR spectra. nih.govrsc.org
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups, such as the N-H stretch of the secondary amine, C-H stretches of the cyclohexyl ring and allyl group, and C=C stretch of the allyl group. nih.govlibretexts.org
FTIR spectroscopy has been employed to follow the course of chemical reactions involving this compound, such as hydrosilylation reactions where the disappearance of Si-H and C=C stretching vibrations and the appearance of new bands indicate the formation of the product. researchgate.netresearchgate.net
Elemental Analysis for Compositional Verification
Elemental analysis is a quantitative technique used to determine the percentage of each element (typically carbon, hydrogen, and nitrogen) present in a pure organic compound. researchgate.netbenchchem.comacs.orgagh.edu.placs.org This analysis is crucial for verifying the empirical formula and purity of synthesized this compound and its derivatives. researchgate.netbenchchem.comacs.org
Elemental analysis results are compared to the theoretically calculated percentages based on the proposed molecular formula. Deviations from the theoretical values can indicate the presence of impurities or confirm the successful synthesis of a target compound. acs.org For certain metal-containing derivatives, elemental analysis might also include the determination of the metal content. researchgate.net
Advanced Characterization for Functionalized Materials (e.g., Transmission Electron Microscopy for Nanoparticle Catalysts)
Transmission Electron Microscopy (TEM) is a powerful technique used to characterize the morphology, size, and structure of materials at the nanoscale, including nanoparticle catalysts. While direct application of TEM to this compound itself is unlikely as it is a small organic molecule, TEM is crucial for characterizing functionalized materials where this compound or its derivatives might be incorporated, such as in the synthesis of novel catalytic systems or membranes.
TEM, along with techniques like X-ray Diffraction (XRD), X-ray absorption spectroscopy, and X-ray photoelectron spectroscopy (XPS/ESCA), is used to characterize nanoparticle-based catalysts, providing insights into their size, crystalline nature, morphology, and facet design bas.bg. For instance, TEM can determine nanoparticle sizes, which are often in the nanometer range bas.bg. High-resolution TEM (HRTEM) can provide structural sensitivity of nanocatalysts, showing details like electronic structure and how controlled synthesis affects surface and interface design bas.bg. In the study of copper (I) oxide nanoparticles, TEM characterization revealed particle sizes and aggregation bas.bg. For ruthenium nanocomposite catalysts, scanning tunneling electron microscopy provided annular dark-field images showing FCC structures and active planes bas.bg.
TEM is essential for understanding the structure-performance relationships of catalysts at the atomic scale analysis.rs. Operando TEM allows for the visualization of catalysts under reactive gas environments and elevated temperatures, providing insight into dynamic behavior and structural changes during catalysis analysis.rsoaepublish.com. This includes observing changes in nanoparticle size, shape, structure, and composition that occur in operando analysis.rs. Techniques like in situ mass spectrometry and electron energy loss spectroscopy can be coupled with operando TEM to detect catalytic products and correlate microstructure with the reaction process oaepublish.com.
Methodologies for Kinetic Study (e.g., Internal Standard Technique)
Kinetic studies are fundamental to understanding the rates and mechanisms of chemical reactions involving this compound or its use in synthesis. The internal standard technique is a conventional and convenient method for monitoring the conversion of reactants or formation of products in kinetic studies, particularly when using chromatographic or spectroscopic methods like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy acs.orgresearchgate.net.
The validity of the internal standard technique relies on accurately determining the initial ratio of the analyte (e.g., a reactant or product) to the internal standard acs.org. The internal standard is a stable compound whose concentration remains constant throughout the reaction acs.org. By monitoring the ratio of the analyte signal (e.g., peak area in chromatography or signal intensity in NMR) to the internal standard signal over time, the conversion or concentration of the analyte can be determined acs.org.
Using constant volume sampling with an internal standard can help remove errors associated with sample amount, diluent amount, and autosampler injection volume in techniques like HPLC soci.org. An internal standard can be an added inert compound, the solvent (if non-volatile), an inert impurity in the starting material, or even the catalyst soci.org. For accurate kinetic analysis, calibration experiments are conducted to relate the signal ratio to known concentrations rsc.orgrsc.org. Time-course analysis of isotopic ratios using a labelled internal standard can reflect the progress of a reaction, even in dynamic or heterogeneous systems rsc.orgrsc.org.
X-ray Crystallography and Nano Differential Scanning Fluorimetry for Enzyme Studies
X-ray Crystallography and Nano Differential Scanning Fluorimetry (nanoDSF) are valuable techniques, particularly in the study of protein-ligand interactions and enzyme behavior. While this compound itself is a small organic molecule and not an enzyme, it or its derivatives could potentially act as ligands or inhibitors in biochemical studies.
X-ray crystallography is a powerful tool for determining the atomic and molecular structure of crystalline compounds, including proteins and their complexes with ligands mdpi.comcreative-biostructure.com. It provides high-resolution, three-dimensional structural information, which is crucial for understanding enzyme active sites, catalytic mechanisms, protein-ligand interactions, and structure-based drug design mdpi.comcreative-biostructure.com. Soaking small organic ligands into protein crystals is a standard technique to explore enzyme mechanisms and identify binding modes researchgate.net. X-ray crystallography can even be effective at identifying weak binders nih.gov.
Nano Differential Scanning Fluorimetry (nanoDSF) is a label-free technique used to study protein thermal stability and ligand binding domainex.co.uknih.gov. It measures the intrinsic fluorescence of tryptophan and tyrosine residues in a protein as temperature increases domainex.co.uknih.gov. As the protein unfolds, the environment of these residues changes, leading to a shift in fluorescence emission nih.govworktribe.com. Ligand binding can stabilize a protein, causing a shift in its melting temperature (Tm) domainex.co.ukworktribe.com. A dose-dependent positive shift in Tm is indicative of a successful protein-ligand interaction worktribe.com. NanoDSF is a rapid, low-sample consumption technique suitable for various buffer conditions and can be used to assess protein stability during formulation processes nih.gov. It is employed in applications such as antibody engineering, membrane protein research, and enzyme libraries nih.gov. NanoDSF can provide indications on protein stability and enable the determination of the binding ability of small molecules for target proteins nih.gov.
Research Applications and Broader Implications in Chemical Science
Utilization as a Building Block in Complex Molecule Synthesis
The presence of both the reactive allyl group and the cyclic amine moiety makes allylcyclohexylamine a valuable starting material and intermediate in the construction of intricate organic molecules.
This compound is recognized as a chemical intermediate utilized in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. lookchem.com Its reactivity allows for its use in the production of amines, amides, and other nitrogen-containing compounds. lookchem.com Related compounds, such as N-ethylcyclohexylamine, are also noted as intermediates in the production of herbicides and pharmaceuticals. chemicalbook.com The synthesis of isomers like 2-allyl cyclohexylamine (B46788) has been explored, with methods focusing on efficient isolation techniques like crystallization with oxalic acid to avoid yield losses in the context of pharmaceutical intermediate synthesis. acs.org
This compound and related cyclohexylamine derivatives play a role in the synthesis of spirocyclic and heterocyclic ring systems, which are prevalent motifs in natural products and pharmaceutical compounds. Nitrogen-containing spirocyclic scaffolds can be synthesized via sequences involving the allylation of imines derived from cyclic ketones. uni-tuebingen.dedoi.org For instance, cyclohexanone (B45756) can be converted to a homoallylamine through imine formation followed by allylation, and this homoallylamine can then be utilized in ring-closing metathesis reactions to form spirocycles. doi.org Research has also demonstrated the synthesis of decahydroquinolines from 2-allylcyclohexylamines through processes involving aminocyclization. nih.govresearchgate.netacs.orgcolab.wsresearchgate.net These synthetic strategies highlight the utility of this compound-related structures in constructing complex polycyclic frameworks.
Applications in Polymer Chemistry and Advanced Materials Science
The ability to functionalize polymers with amine groups makes this compound relevant in the field of polymer chemistry and the development of advanced materials, particularly for separation processes.
This compound has been specifically utilized in the development of functionalized membranes for pervaporation, a separation technique used for separating liquid mixtures. A novel this compound functionalized siloxane polymer and its blend with styrene-butyl acrylate (B77674) copolymer have been synthesized and applied as pervaporation membranes for the enrichment of 1,3-propanediol (B51772) from dilute aqueous solutions. researchgate.netuconn.eduorcid.orgmsrjournal.comdntb.gov.uaosti.gov These membranes demonstrated separation factors ranging from 9 to 15 with functionalization levels between 50% and 90%. researchgate.netorcid.org The 1,3-propanediol flux achieved with these membranes was in the range of 1.5 × 10⁻³ to 1.6 × 10⁻³ g/m²-s (equivalent to 5.5 to 5.8 g/m²-h). researchgate.netorcid.org The functionalization with this compound contributed to the separation performance, and the phase-separated blend helped maintain mechanical strength. researchgate.netorcid.org
Table 1: Pervaporation Performance of this compound Functionalized Membranes
| Functionalization Level (%) | Separation Factor (1,3-propanediol) | 1,3-Propanediol Flux (g/m²-h) |
| 50-90 | 9-15 | 5.5-5.8 |
Separation efficiency was observed to increase with higher functionalization levels and decrease with increasing temperature and feed concentration. researchgate.netorcid.org
Ligand Design and Coordination Chemistry Studies
While direct studies specifically detailing this compound's use as a ligand in coordination chemistry were not prominently found in the search results, amines in general are common ligands in coordination chemistry, capable of binding to metal centers through their nitrogen atom. The design of ligands is crucial in coordination chemistry for creating new catalysts and materials. whiterose.ac.ukrsc.org The properties of coordination complexes are influenced by the nature of the ligands. nsu.ru Given that this compound is a secondary amine, it possesses a nitrogen atom with a lone pair of electrons, making it a potential ligand for forming coordination complexes with various metal ions. nsu.ru The allyl group could also potentially interact with metal centers in certain coordination modes. wikipedia.org Further research would be needed to explore the specific coordination chemistry of this compound.
Application in Enzyme Activity Studies and Biocatalysis
This compound has been identified as a substrate in biocatalytic reactions, particularly those involving enzymes like imine reductases (IREDs) and reductive aminases (RedAms). whiterose.ac.ukresearchgate.netacs.orgrsc.orgnih.gov These enzymes are capable of catalyzing the reductive amination of carbonyl compounds, a significant reaction in synthetic chemistry for the production of amines. rsc.orgnih.gov Studies have compared the efficacy of biocatalytic methods using RedAms and IREDs for the formation of N-allylcyclohexylamine from cyclohexanone and allylamine (B125299) against chemical reductants like sodium cyanoborohydride. acs.org This indicates that this compound can be a product of biocatalytic transformations and thus relevant in the study of enzyme activity and the development of biocatalytic processes for amine synthesis. researchgate.netacs.org
Contributions to Combinatorial Chemistry Libraries for Biological Screening Methodologies
Combinatorial chemistry is a powerful approach used to synthesize large collections of structurally diverse compounds, known as libraries, which are subsequently screened for desired biological activities. This method allows for the rapid generation of numerous molecules by systematically combining different building blocks balajipharmacy.ac.innih.gov. This compound, with its distinct functional groups, can serve as a valuable building block in the creation of such libraries.
The incorporation of this compound into combinatorial libraries allows for the exploration of chemical space around this core structure. By reacting this compound with various other reagents and scaffolds using techniques like parallel synthesis or split-and-mix methods, researchers can generate a library of derivatives with variations on the amine and alkene functionalities balajipharmacy.ac.ingoogle.com. These libraries can then be subjected to high-throughput screening against a wide range of biological targets, such as enzymes, receptors, or cell lines, to identify compounds with potential therapeutic or biological utility nih.govumb.edu.
The utility of combinatorial chemistry in drug discovery lies in its ability to quickly synthesize and screen a large number of compounds, potentially identifying novel lead compounds for further development balajipharmacy.ac.ingoogle.com. The inclusion of building blocks like this compound contributes to the diversity of these libraries, increasing the probability of discovering molecules with desired biological interactions.
Theoretical and Computational Approaches to Allylcyclohexylamine Reactivity
Quantum Chemical Calculations of Reaction Mechanisms
Quantum chemical calculations have been utilized to investigate the mechanisms of reactions involving Allylcyclohexylamine or related allyl amine structures. These calculations can help elucidate the step-by-step process by which a reaction occurs, identifying intermediates and transition states along the reaction pathway. For instance, quantum chemical calculations have been used to suggest that the outcome of certain reactions involving N-allylcyclohexylamine is thermodynamically favored. researchgate.netresearchgate.net
Studies on the gas-phase thermal decomposition of related allyl compounds, including this compound, have employed computational methods to propose and evaluate potential reaction mechanisms. researchgate.net These investigations aim to clarify aspects such as the concerted nature of reactions and the degree of synchronicity in bond breaking and formation. researchgate.netresearchgate.net The observed activation parameters for reactions involving this compound have been found to be consistent with proposed concerted reaction mechanisms that proceed via a cyclic 6-center transition state. researchgate.net
Modeling of Transition State Geometries and Energetics
A key application of quantum chemical calculations in studying reactivity is the modeling of transition state geometries and the determination of their associated energetics. Transition states represent the highest energy point along a reaction pathway and their structure and energy are crucial for understanding reaction rates and selectivity.
In theoretical studies concerning the elimination kinetics of this compound and similar compounds in the gas phase, the structures of transition states (TSs) have been identified computationally. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations have been performed to confirm that these transition states connect reactants and products on the potential energy surface. researchgate.net These computational studies have also allowed for the calculation of reaction rates and equilibrium constants, providing quantitative data on the reaction's kinetics and thermodynamics. researchgate.net Analysis techniques such as Natural Bond Orbital (NBO) analysis have been used to investigate the bonding characteristics of species involved in these reactions, employing metrics like Wiberg bond indices to track the progress of the reaction through the transition state. researchgate.net Disagreements in the literature regarding the precise nature of transition states and the synchronicity of reactions involving allyl ethers and sulfides highlight the value of computational studies in providing detailed mechanistic insights. researchgate.net
Computational Studies of Conformational Dynamics (if applicable)
Based on the available search results, specific computational studies focused solely on the conformational dynamics of this compound were not identified within the scope of the conducted search.
Future Research Directions and Emerging Avenues for Allylcyclohexylamine
Exploration of Novel Synthetic Pathways
Future research into Allylcyclohexylamine is likely to focus on developing more efficient, sustainable, and selective synthetic routes. Current methods may involve steps such as the reduction of 2-allyl cyclohexanone (B45756) oxime acs.org. While existing syntheses provide access to the compound, the exploration of novel pathways could lead to improved yields, reduced environmental impact, and the ability to synthesize specific stereoisomers or functionalized derivatives with greater control.
Potential areas of investigation include catalytic approaches, such as those involving transition metals, which have shown promise in related amination and cyclization reactions researchgate.netacs.orgacs.org. For instance, studies on aminocyclization reactions of 2-allylcyclohexylamines have provided insights into the formation of complex cyclic structures like decahydroquinolines researchgate.netacs.org. Further research could explore how different catalysts, reaction conditions, and starting materials could be employed to synthesize this compound and its analogs with enhanced efficiency and selectivity. The development of new synthetic methods could also focus on utilizing more readily available or renewable feedstocks.
Expanded Applications in Advanced Materials and Nanotechnology
The incorporation of this compound into advanced materials and nanotechnology represents a significant area for future exploration. The presence of both the reactive allyl group and the amine functionality makes it a versatile building block for polymer synthesis and surface modification.
One promising application lies in the development of functionalized polymers. This compound can be incorporated into polymer chains through reactions involving the allyl group, such as hydrosilylation with Si-H containing polymers researchgate.net. Research has demonstrated the synthesis of this compound functionalized siloxane polymers, which have been explored for applications like pervaporation membranes for separating organic compounds from aqueous mixtures researchgate.netorcid.org. Future work could investigate the synthesis of new polymers and copolymers containing this compound for applications in separation processes, coatings, adhesives, and other materials science fields.
In nanotechnology, this compound could be used to modify the surface of nanomaterials, influencing their properties and interactions with other substances. The amine group can act as an anchoring point for attaching molecules or nanoparticles, while the allyl group can be used for further functionalization or polymerization on the nanoscale. This could lead to the development of novel nanomaterials with tailored properties for catalysis, sensing, drug delivery, or electronic applications biomedpharmajournal.orgresearchgate.netcureus.comjnsam.comresearchgate.net.
Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Techniques
A more profound understanding of the reaction mechanisms involving this compound is crucial for rationalizing its reactivity and designing new transformations. Advanced spectroscopic techniques, such as detailed NMR, IR, and mass spectrometry, can provide valuable information about the structure and dynamics of this compound and its reaction intermediates nih.govresearchgate.neticavs.org.
Computational chemistry, including Density Functional Theory (DFT) calculations, can complement experimental studies by providing insights into reaction pathways, transition states, and energy profiles acs.orgacs.orgresearchgate.netwisc.eduresearchgate.net. Theoretical studies on related allyl compounds have investigated gas-phase elimination kinetics and reaction mechanisms researchgate.net. Applying these techniques to reactions involving this compound can help elucidate the factors that govern reactivity and selectivity. Future research should leverage these advanced techniques to gain deeper mechanistic insights into both the synthesis and reactions of this compound, facilitating the rational design of new chemical processes.
Integration into Green Chemistry Methodologies
Integrating the chemistry of this compound into green chemistry methodologies is an important future research direction. This involves developing synthetic routes and applications that minimize the use and generation of hazardous substances, reduce energy consumption, and utilize renewable resources.
Research could focus on developing catalytic and solvent-free or environmentally benign solvent-based reactions involving this compound. Exploring biocatalytic approaches or reactions in water or supercritical fluids could offer greener alternatives to traditional synthetic methods. Additionally, research could investigate the use of this compound in the development of biodegradable materials or in processes for waste valorization. The principles of green chemistry should be applied throughout the lifecycle of this compound, from its synthesis to its potential applications, to ensure sustainable chemical practices.
Investigation of this compound-Derived Structures in Targeted Biomedical Research
This compound-derived structures hold potential for investigation in targeted biomedical research. The cyclohexyl ring and the amine functionality are common features in many biologically active molecules. The presence of the allyl group provides a handle for further functionalization, allowing for the synthesis of diverse derivatives with potentially tailored biological properties.
While direct dosage or safety information is outside the scope, future research could explore the synthesis of libraries of compounds based on the this compound scaffold. These derivatives could be investigated for various biological activities, such as potential interactions with biological targets or use as building blocks for more complex therapeutic agents. Research into related compounds, such as 2-(allylamino)cyclohexanol, has indicated potential in pharmaceutical applications smolecule.com. The focus would be on the design, synthesis, and in vitro or in vivo evaluation of novel this compound derivatives for specific biomedical applications, adhering strictly to ethical guidelines and regulatory requirements for such research.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Allylcyclohexylamine in a laboratory setting?
- Methodological Answer : this compound synthesis typically involves nucleophilic substitution or reductive amination. For example, cyclohexylamine can react with allyl bromide under basic conditions, followed by purification via column chromatography or fractional distillation. Ensure reaction progress is monitored using thin-layer chromatography (TLC) or gas chromatography (GC). Experimental protocols must detail solvent selection, stoichiometry, and reaction time, with characterization via NMR and IR spectroscopy to confirm product identity .
Q. What safety protocols should be followed when handling this compound in research laboratories?
- Methodological Answer : Use chemical-resistant gloves (e.g., nitrile) and a full-body protective suit compliant with EN 374 standards. Work in a fume hood to avoid inhalation, and implement spill containment measures. Dispose of waste via approved hazardous waste protocols. Safety Data Sheets (SDS) for structurally similar arylcyclohexylamines emphasize avoiding skin contact and ensuring proper ventilation .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Employ a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Compare peaks to reference standards (e.g., δ 5.8–5.2 ppm for allyl protons).
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]+) alignment with theoretical mass.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using a C18 column and UV detection.
Cross-validation with certified reference materials (e.g., Cayman Chemical’s arylcyclohexylamine standards) ensures accuracy .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. MS) for this compound derivatives be resolved?
- Methodological Answer : Contradictions may arise from impurities or isomerization. Use orthogonal methods:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity.
- High-Resolution MS (HRMS) : Rule out isotopic interference or adduct formation.
- X-ray Crystallography : Resolve structural ambiguities for crystalline derivatives.
Peer-reviewed protocols recommend iterative refinement and independent replication to validate findings .
Q. What strategies are effective in optimizing reaction yields for this compound under varying catalytic conditions?
- Methodological Answer : Apply Design of Experiments (DoE) to evaluate parameters:
- Catalyst Screening : Test transition metals (e.g., Pd, Ni) or organocatalysts.
- Solvent Optimization : Compare polar aprotic (e.g., DMF) vs. non-polar solvents.
- Temperature Gradients : Use microwave-assisted synthesis for rapid screening.
Analyze yield trends via ANOVA and report confidence intervals. Reproducibility requires transparent documentation of reaction conditions and failure cases .
Q. What are the ethical considerations in designing studies involving this compound, particularly regarding data reproducibility?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Data Transparency : Publish raw spectra, chromatograms, and crystallographic data in supplementary materials.
- Peer Review : Disclose conflicts of interest and funding sources.
- Ethical Lab Practices : Follow institutional guidelines for hazardous waste and animal/human testing (if applicable).
Journals like the Beilstein Journal of Organic Chemistry mandate detailed experimental sections to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
